molecular formula C10H8BrF3N2O B8165922 (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone

(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8165922
M. Wt: 309.08 g/mol
InChI Key: PPQKSYKHZSBYHE-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone is an organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a pyrrolidine ring substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium hydride, potassium carbonate, and other bases.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and bromine substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological activities and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoropyridin-2-amine
  • 5-Bromo-3-fluoropicolinonitrile
  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

Uniqueness

(5-Bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone is unique due to the presence of both bromine and fluorine atoms on the pyridine ring and the difluoropyrrolidine moiety. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3N2O/c11-6-3-7(12)8(15-4-6)9(17)16-2-1-10(13,14)5-16/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQKSYKHZSBYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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